(1-Chloronaphthalen-2-yl)boronicacid
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Overview
Description
(1-Chloronaphthalen-2-yl)boronic acid is a chemical compound with the molecular formula C10H8BClO2 and a molecular weight of 206.43. It consists of a naphthalene ring substituted with a chlorine atom and a boronic acid group. This compound is widely used in various chemical reactions, particularly in organic synthesis and materials science.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 2-chloronaphthalene with boronic acid derivatives under specific conditions, such as using a palladium catalyst and a suitable solvent.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with precise control over temperature, pressure, and catalysts to ensure high yield and purity.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding naphthalene derivatives and reduction reactions to produce different boronic acid derivatives.
Substitution Reactions: The chlorine atom in the compound can be substituted with various functional groups, leading to a wide range of products.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Solvents: Common solvents include toluene, ethanol, and water.
Temperature and Pressure: Controlled to optimize reaction conditions.
Major Products Formed:
Boronic Esters: Formed through esterification reactions.
Substituted Naphthalenes: Resulting from substitution reactions.
Cross-Coupled Products: Formed in Suzuki-Miyaura reactions.
Scientific Research Applications
(1-Chloronaphthalen-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and materials.
Biology: Employed in the study of biological systems and interactions.
Medicine: Investigated for potential therapeutic applications, such as in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The compound exerts its effects through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the modification of aromatic systems.
Comparison with Similar Compounds
2-Chloronaphthalen-1-yl)boronic Acid: Similar structure but different position of chlorine and boronic acid groups.
4-Chloronaphthalen-1-yl)boronic Acid: Another positional isomer with chlorine and boronic acid groups.
Uniqueness: (1-Chloronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis.
This comprehensive overview highlights the importance and versatility of (1-Chloronaphthalen-2-yl)boronic acid in various fields of science and industry
Properties
Molecular Formula |
C10H8BClO2 |
---|---|
Molecular Weight |
206.43 g/mol |
IUPAC Name |
(1-chloronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H8BClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H |
InChI Key |
FMCKJPVYNLWHBD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C=C1)Cl)(O)O |
Origin of Product |
United States |
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